Cas no 1902938-40-2 (N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide)

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide is a synthetic organic compound featuring a benzodioxin core linked to a phenylsulfanylpropanamide moiety. Its structure combines a saturated bicyclic ether system with a thioether-functionalized amide chain, offering potential utility in medicinal chemistry and material science applications. The octahydro-1,4-benzodioxin scaffold contributes to conformational rigidity, while the phenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability in bioactive contexts. This compound may serve as an intermediate in the synthesis of pharmacologically relevant molecules or as a ligand in coordination chemistry. Its well-defined molecular architecture allows for precise modifications, making it a versatile building block for research in drug discovery and functional materials.
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide structure
1902938-40-2 structure
商品名:N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
CAS番号:1902938-40-2
MF:C17H23NO3S
メガワット:321.434423685074
CID:5549975

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylsulfanylpropanamide
    • N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
    • インチ: 1S/C17H23NO3S/c19-17(8-11-22-14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)21-10-9-20-15/h1-5,13,15-16H,6-12H2,(H,18,19)
    • InChIKey: PMHBJSVEKPXQPK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CCC2C(C1)OCCO2)(=O)CCSC1=CC=CC=C1

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6482-2106-2mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
2mg
$88.5 2023-09-08
Life Chemicals
F6482-2106-15mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
15mg
$133.5 2023-09-08
Life Chemicals
F6482-2106-20mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
20mg
$148.5 2023-09-08
Life Chemicals
F6482-2106-25mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
25mg
$163.5 2023-09-08
Life Chemicals
F6482-2106-3mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
3mg
$94.5 2023-09-08
Life Chemicals
F6482-2106-4mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
4mg
$99.0 2023-09-08
Life Chemicals
F6482-2106-30mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
30mg
$178.5 2023-09-08
Life Chemicals
F6482-2106-10mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
10mg
$118.5 2023-09-08
Life Chemicals
F6482-2106-5mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
5mg
$103.5 2023-09-08
Life Chemicals
F6482-2106-40mg
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
1902938-40-2
40mg
$210.0 2023-09-08

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide 関連文献

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamideに関する追加情報

Introduction to N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide (CAS No. 1902938-40-2)

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1902938-40-2, represents a unique structural motif that combines a benzodioxin core with a phenylsulfanyl substituent, making it a promising candidate for various biological and chemical applications.

The benzodioxin moiety, characterized by its oxygen-containing aromatic ring system, is known for its potential in modulating biological pathways. Specifically, derivatives of benzodioxin have been explored for their pharmacological properties, including interactions with neurotransmitter systems and anti-inflammatory effects. The incorporation of an octahydro group into the benzodioxin structure enhances its solubility and metabolic stability, which are critical factors in drug design.

The phenylsulfanyl group appended to the propanamide backbone introduces additional functionality, enabling diverse chemical modifications and biological interactions. This dual functionality makes N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide a versatile scaffold for the development of novel therapeutic agents. Recent studies have highlighted its potential in targeting specific enzymatic pathways and receptor binding sites, which are relevant to conditions such as neurodegenerative diseases and chronic inflammation.

In the realm of drug discovery, the compound's structural features have been leveraged to design molecules with enhanced binding affinity and selectivity. Computational modeling and high-throughput screening have been instrumental in identifying derivatives of this compound that exhibit improved pharmacokinetic profiles. These efforts align with the broader goal of developing next-generation therapeutics that are both effective and well-tolerated by patients.

One of the most compelling aspects of N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide is its potential in modulating central nervous system (CNS) activity. Preclinical studies have demonstrated that analogs of this compound can interact with serotonin and dopamine receptors, suggesting applications in treating disorders such as depression and anxiety. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted therapies.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Evaluation of the compound's biological activity has revealed intriguing insights into its mechanism of action. In vitro assays have shown that it can inhibit specific enzymes involved in inflammatory pathways, such as COX-2 and LOX. This suggests that it may have therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with microsomal enzymes has been studied to assess its metabolic stability and potential for drug-drug interactions.

The safety profile of N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide is another area of active investigation. Toxicological studies have been conducted to evaluate its acute and chronic toxicity profiles. These studies include assessments of organ-specific effects as well as long-term exposure scenarios. The results have been promising, indicating that the compound is well-tolerated at relevant therapeutic doses.

Future directions in the research of this compound include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to develop synergistic approaches that enhance therapeutic efficacy while minimizing side effects. Furthermore, investigating its role in preclinical models of human diseases will provide further validation of its clinical potential.

The development of N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide exemplifies the importance of interdisciplinary collaboration in pharmaceutical research. Chemists, biologists, and pharmacologists work together to translate basic scientific discoveries into tangible therapeutic solutions. This collaborative approach is essential for advancing the field and addressing unmet medical needs.

In conclusion, N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide (CAS No. 1902938-40-2) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical applications. Its unique combination of a benzodioxin core and a phenylsulfanyl substituent makes it an attractive scaffold for drug development. Ongoing research continues to uncover new insights into its biological activity and therapeutic promise.

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